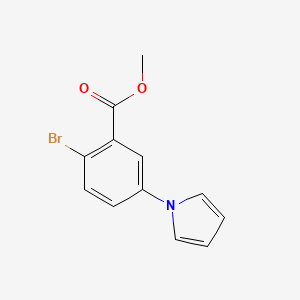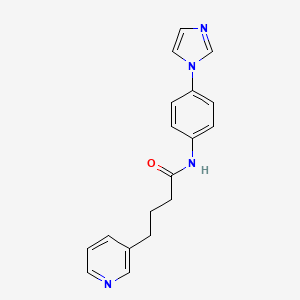
N-(4-imidazol-1-ylphenyl)-4-(pyridin-3-ylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-imidazol-1-ylphenyl)-4-(pyridin-3-ylamino)benzamide, commonly referred to as IPAB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. IPAB is a small molecule inhibitor that has been shown to have promising effects in the study of various biological processes.
Mechanism of Action
The mechanism of action of IPAB involves its ability to inhibit specific enzymes and pathways involved in various biological processes. IPAB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, IPAB can alter gene expression patterns, leading to changes in various cellular processes. Additionally, IPAB has been shown to inhibit the activity of various kinases, which are enzymes involved in the regulation of cell signaling pathways. By inhibiting kinases, IPAB can alter cell signaling pathways, leading to changes in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPAB are diverse and depend on the specific biological process being studied. In cancer cells, IPAB has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In neurodegenerative diseases, IPAB has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, IPAB has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of IPAB is its specificity for certain enzymes and pathways. This allows researchers to study specific biological processes without affecting other cellular processes. Additionally, IPAB has been shown to have high potency, making it suitable for use in small quantities. However, one limitation of IPAB is its potential toxicity. IPAB has been shown to have cytotoxic effects in some cell types, making it important for researchers to use caution when working with this compound.
Future Directions
There are several future directions for research involving IPAB. One area of research is the development of IPAB analogs with increased potency and specificity. Additionally, researchers are interested in studying the effects of IPAB on other biological processes, such as immune function and metabolism. Finally, researchers are interested in studying the potential clinical applications of IPAB in the treatment of cancer and neurodegenerative diseases. Overall, IPAB is a promising compound with potential applications in various fields of research.
Synthesis Methods
The synthesis of IPAB involves several steps, starting with the reaction of 4-(pyridin-3-ylamino)benzoic acid with 4-nitrophenyl isocyanate to form the intermediate product, 4-(pyridin-3-ylamino)benzamide-4-nitrophenyl carbamate. This intermediate is then reacted with imidazole to form the final product, N-(4-imidazol-1-ylphenyl)-4-(pyridin-3-ylamino)benzamide. The synthesis of IPAB has been optimized to yield high purity and high yield, making it suitable for various research applications.
Scientific Research Applications
IPAB has been extensively studied for its potential applications in various fields of research. One of the most promising applications of IPAB is in the study of cancer. IPAB has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. Additionally, IPAB has been shown to have potential applications in the study of neurodegenerative diseases, such as Alzheimer's disease. IPAB has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
properties
IUPAC Name |
N-(4-imidazol-1-ylphenyl)-4-(pyridin-3-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c27-21(25-18-7-9-20(10-8-18)26-13-12-23-15-26)16-3-5-17(6-4-16)24-19-2-1-11-22-14-19/h1-15,24H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCGHNZPHUDEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-imidazol-1-ylphenyl)-4-(pyridin-3-ylamino)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine](/img/structure/B7433803.png)

![5-(1-methylpyrrolidin-2-yl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7433814.png)

![1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one](/img/structure/B7433827.png)
![N-[5-(3-methylsulfanylanilino)pyridin-2-yl]-1H-pyrrolo[3,2-c]pyridine-4-carboxamide](/img/structure/B7433834.png)
![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![(4,5-Dichloro-1-methylpyrrol-2-yl)-[4-[[(2-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]methanone](/img/structure/B7433855.png)
![methyl N-[[4-[[6-(4-bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]phenyl]methyl]carbamate](/img/structure/B7433861.png)
![1-[2-[Methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]-3-[2-[(6-methylpyridin-2-yl)amino]ethyl]urea](/img/structure/B7433866.png)
![1-[5-[[6-(4-Bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7433872.png)
![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide](/img/structure/B7433881.png)

![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)